molecular formula C12H14F3N3 B10962183 5-Tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10962183
M. Wt: 257.25 g/mol
InChI Key: RWEBSQFLBVSXIJ-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One efficient method is the regioselective synthesis using hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, and shorter reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as flash column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

    Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.

    Industrial Applications: Due to its stability and reactivity, the compound is used in the synthesis of other complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit kinases or other signaling proteins, leading to the disruption of cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the tert-butyl and methyl groups, which enhance its lipophilicity and metabolic stability. These structural features contribute to its distinct biological activities and make it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H14F3N3

Molecular Weight

257.25 g/mol

IUPAC Name

5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H14F3N3/c1-7-5-10-16-8(11(2,3)4)6-9(12(13,14)15)18(10)17-7/h5-6H,1-4H3

InChI Key

RWEBSQFLBVSXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C(C)(C)C)C(F)(F)F

Origin of Product

United States

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